Ethyl 4-azidobutyrate

説明

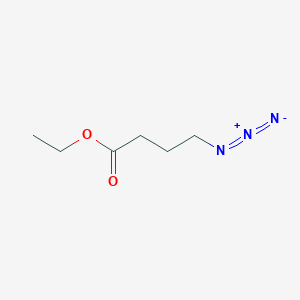

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 4-azidobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-2-11-6(10)4-3-5-8-9-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQNOPCJUCMNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495505 | |

| Record name | Ethyl 4-azidobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51453-79-3 | |

| Record name | Ethyl 4-azidobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-Azidobutyrate from Ethyl 4-Bromobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-azidobutyrate, a valuable bifunctional molecule often utilized in bioconjugation and medicinal chemistry via "click" chemistry. The synthesis involves a straightforward and efficient nucleophilic substitution reaction, converting the commercially available ethyl 4-bromobutyrate into the desired azide (B81097). This document details the reaction mechanism, experimental protocols, and characterization data.

Introduction

This compound serves as a key building block in the development of complex molecular architectures. The terminal azide group allows for highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click" chemistry. This enables the covalent linkage of the butyrate (B1204436) chain to a wide variety of alkyne-containing molecules, including biomolecules and drug candidates. The ethyl ester functionality provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid.

This guide focuses on the synthesis of this compound from its corresponding bromo-precursor, a common and reliable method for introducing the azide moiety.

Reaction Mechanism and Signaling Pathway

The core of this synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction. The azide anion (N₃⁻), typically from sodium azide (NaN₃), acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom in ethyl 4-bromobutyrate. The reaction proceeds in a single, concerted step where the carbon-azide bond is formed simultaneously with the cleavage of the carbon-bromine bond. The bromide ion is displaced as the leaving group.

The choice of a polar aprotic solvent, such as dimethylformamide (DMF), is crucial as it solvates the cation (Na⁺) while leaving the azide anion relatively free and highly nucleophilic, thus accelerating the reaction rate.

Caption: Sɴ2 mechanism for the synthesis of this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of the starting material, ethyl 4-bromobutyrate, and its subsequent conversion to this compound.

Synthesis of Ethyl 4-Bromobutyrate from γ-Butyrolactone

A common and efficient method for preparing the starting material is through the acid-catalyzed ring-opening of γ-butyrolactone with hydrogen bromide in ethanol.[1][2]

Materials:

-

γ-Butyrolactone

-

Absolute Ethanol

-

Dry Hydrogen Bromide gas

-

Ice

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or other suitable drying agent

Procedure:

-

In a three-necked flask equipped with a gas inlet tube and a magnetic stirrer, dissolve γ-butyrolactone in absolute ethanol.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen bromide gas through the cooled solution with continuous stirring.

-

After the reaction is complete (typically monitored by gas chromatography), pour the reaction mixture into ice-cold deionized water.

-

Separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 4-bromobutyrate.

-

The crude product can be purified by vacuum distillation.

Synthesis of this compound from Ethyl 4-Bromobutyrate

This procedure is adapted from a general method for the synthesis of alkyl azides from alkyl bromides.[3]

Materials:

-

Ethyl 4-bromobutyrate

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate (B1210297) or Diethyl Ether

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve ethyl 4-bromobutyrate in anhydrous DMF.

-

Add sodium azide to the solution. Note that a molar excess of sodium azide is typically used.

-

Stir the reaction mixture at room temperature overnight (approximately 18 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into deionized water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by flash column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize the quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |

| Ethyl 4-bromobutyrate | C₆H₁₁BrO₂ | 195.05 | Colorless to light yellow liquid | 80-82 / 10 mmHg[4] |

| This compound | C₆H₁₁N₃O₂ | 157.17 | - | - |

Table 2: Reaction Parameters and Yields

| Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Ethyl 4-bromobutyrate Synthesis | γ-Butyrolactone, HBr, Ethanol | Ethanol | 40±5 | 4±0.5 | >93[2] | >98[2] |

| This compound Synthesis | Ethyl 4-bromobutyrate, Sodium Azide | DMF | Room Temperature | ~18 | - | - |

Note: Specific yield and purity for the conversion of ethyl 4-bromobutyrate to this compound are not explicitly stated in the general procedures found but are expected to be high under optimized conditions.

Table 3: Spectroscopic Data for Ethyl 4-bromobutyrate

| Spectroscopy | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 4.10 (q, 2H), 3.43 (t, 2H), 2.45 (t, 2H), 2.13 (m, 2H), 1.22 (t, 3H)[4] |

| ¹³C NMR | Data not readily available in the searched sources. |

| IR | A Fourier Transform Infrared Spectrum is available in patent CN114736119A.[1] |

Note: Spectroscopic data for this compound is not available in the provided search results. Characterization would typically involve ¹H NMR, ¹³C NMR, and IR spectroscopy. A characteristic peak for the azide group in the IR spectrum is expected around 2100 cm⁻¹.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound from ethyl 4-bromobutyrate.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from ethyl 4-bromobutyrate is a robust and high-yielding process that relies on the well-established SN2 reaction mechanism. This technical guide provides researchers and drug development professionals with the necessary information to perform this synthesis, from the preparation of the starting material to the purification of the final product. The resulting this compound is a versatile chemical tool, poised for a wide range of applications in the construction of complex molecular systems.

References

An In-depth Technical Guide to the Synthesis of Ethyl 4-Azidobutyrate from γ-Butyrolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-azidobutyrate, a valuable bifunctional molecule in pharmaceutical research and development, starting from the readily available precursor, γ-butyrolactone. The synthesis is a two-step process involving the initial ring-opening of γ-butyrolactone to form an ethyl 4-halobutyrate intermediate, followed by a nucleophilic substitution with an azide (B81097) salt. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Step 1: Synthesis of Ethyl 4-Bromobutyrate from γ-Butyrolactone

The first step in the synthesis of this compound is the ring-opening of γ-butyrolactone to produce ethyl 4-bromobutyrate. This reaction is typically achieved by treatment with hydrogen bromide in the presence of ethanol (B145695).

Experimental Protocol

A solution of γ-butyrolactone (2.33 moles) in absolute ethanol (375 mL) is cooled to 0°C in an ice bath.[1] Dry hydrogen bromide gas is then bubbled through the solution.[1] The reaction progress can be monitored, and the introduction of gas is stopped after it is observed to pass through the reaction mixture unreacted for about an hour.[1] The resulting alcoholic solution is maintained at 0°C for 24 hours and then poured into ice-cold water (1 L).[1] The oily layer of ethyl 4-bromobutyrate is separated. The aqueous layer is extracted with ethyl bromide (2 x 100 mL).[1] The combined organic layers are washed with a cold 2% potassium hydroxide (B78521) solution, followed by dilute hydrochloric acid, and finally with water.[1] The organic layer is dried over anhydrous sodium sulfate, the solvent is removed under reduced pressure, and the crude ester is purified by distillation to yield ethyl 4-bromobutyrate as a colorless oil.[1]

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Reactants | ||

| γ-Butyrolactone | 200 g (2.33 moles) | [1] |

| Absolute Ethanol | 375 mL | [1] |

| Dry Hydrogen Bromide | Saturated solution | [1] |

| Reaction Conditions | ||

| Temperature | 0°C | [1] |

| Reaction Time | 24 hours at 0°C after HBr saturation | [1] |

| Product | ||

| Ethyl 4-bromobutyrate | 350-380 g | [1] |

| Yield | 77-84% | [1] |

| Purity | Colorless oil, b.p. 97–99°C (25 mm) | [1] |

Step 2: Synthesis of this compound from Ethyl 4-Bromobutyrate

The second step involves the conversion of ethyl 4-bromobutyrate to this compound via a nucleophilic substitution reaction with sodium azide. This is a standard procedure for introducing an azide group into an alkyl halide.

Experimental Protocol

To a solution of ethyl 4-bromobutyrate (0.08 mol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), sodium azide (0.16 mol) is added. The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford this compound. Further purification can be achieved by distillation under reduced pressure.

Quantitative Data for Step 2

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl 4-bromobutyrate | 1.0 mmol | [2] |

| Sodium Azide | 1.2 mmol | [2] |

| Reaction Conditions | ||

| Solvent | PEG 400 (as an alternative to DMF/DMSO) | [2] |

| Temperature | Room Temperature | [2] |

| Product | ||

| This compound | Not explicitly stated, but high yields are common for this type of reaction. | |

| Yield | >90% (for similar reactions) | [2] |

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound from γ-butyrolactone.

Caption: Synthetic pathway from γ-butyrolactone to this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should always adhere to appropriate laboratory safety protocols when handling the reagents and intermediates involved in this synthesis, particularly sodium azide, which is highly toxic.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl 4-Azidobutyrate: Chemical Structure and Reactivity

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound. This versatile bifunctional molecule serves as a crucial building block in bioconjugation, medicinal chemistry, and materials science, primarily due to the presence of both an azide (B81097) moiety and an ethyl ester group.

Chemical Structure and Properties

This compound is characterized by a four-carbon backbone, with a terminal azide group at one end and an ethyl ester at the other.[1][2] This structure allows for orthogonal reactivity, where the azide can participate in bioorthogonal reactions like "click chemistry" and the Staudinger ligation, while the ester group can undergo hydrolysis, reduction, or amidation.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁N₃O₂ | [2][3] |

| Molecular Weight | 157.17 g/mol | [2][3] |

| CAS Number | 51453-79-3 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 80-82 °C at 10 mmHg | [5] |

| Density | ~1.05 g/mL | N/A |

| Refractive Index (n²⁰/D) | ~1.445 | N/A |

| Storage | -20°C | [3] |

Note: Some physical properties like density and refractive index are estimated based on similar compounds due to a lack of definitive literature values for this compound itself.

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Key spectral data are summarized in Table 2.

| Spectroscopy | Characteristic Peaks | Reference |

| ¹H NMR (CDCl₃) | δ 4.14 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 3.33 (t, 2H, J = 6.7 Hz, CH₂N₃), 2.42 (t, 2H, J = 7.3 Hz, CH₂COO), 1.93 (quint, 2H, J = 6.9 Hz, CH₂CH₂CH₂), 1.25 (t, 3H, J = 7.1 Hz, OCH₂CH₃) | [4][6] |

| ¹³C NMR (CDCl₃) | δ 172.9 (C=O), 60.5 (OCH₂), 50.8 (CH₂N₃), 30.7 (CH₂COO), 24.3 (CH₂CH₂CH₂), 14.2 (CH₃) | [6] |

| IR (Neat) | ~2980, 2940 cm⁻¹ (C-H stretch), ~2100 cm⁻¹ (N₃ stretch, strong), ~1735 cm⁻¹ (C=O stretch, strong), ~1180 cm⁻¹ (C-O stretch) | [7][8][9] |

Synthesis of this compound

This compound is commonly synthesized from its corresponding halo-ester, typically ethyl 4-bromobutyrate, via a nucleophilic substitution reaction with sodium azide.

Synthesis of this compound.

Experimental Protocol: Synthesis from Ethyl 4-Bromobutyrate

-

Materials:

-

Ethyl 4-bromobutyrate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Acetone/Water mixture

-

Diethyl ether or Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve ethyl 4-bromobutyrate (1.0 eq) in DMF.

-

Add sodium azide (1.2-1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.[4]

-

-

Expected Yield: 85-95%

Reactivity of this compound

The azide group of this compound is a versatile functional handle for a variety of chemical transformations, most notably cycloaddition reactions and reductions.

Azide-Alkyne Cycloaddition (Click Chemistry)

The azide moiety readily undergoes [3+2] cycloaddition with alkynes to form stable 1,2,3-triazole rings. This reaction is a cornerstone of "click chemistry" and can be performed under two main modalities: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[10][11][12]

CuAAC and SPAAC reactions of this compound.

-

Materials:

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

tert-Butanol (B103910)/Water (1:1) solvent mixture

-

-

Procedure:

-

Dissolve this compound (1.0 eq) and phenylacetylene (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in a minimum amount of water.

-

Prepare a fresh solution of sodium ascorbate (0.05-0.2 eq) in water.

-

Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction vigorously at room temperature for 1-4 hours. The reaction mixture will typically turn from colorless to a yellow-green suspension.

-

Upon completion (monitored by TLC), dilute the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the 1,4-disubstituted triazole.[11][13]

-

-

Expected Yield: >90%

-

Materials:

-

This compound

-

A DBCO-containing molecule (e.g., DBCO-amine)

-

Acetonitrile or a mixture of an organic solvent and water (e.g., DMSO/PBS)

-

-

Procedure:

-

Dissolve the DBCO-containing molecule (1.0 eq) in the chosen solvent system.

-

Add this compound (1.0-1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature. Reaction times can vary from 1 to 12 hours depending on the specific DBCO derivative and solvent.[14][15]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product can often be isolated by direct concentration of the solvent, or if necessary, purified by column chromatography.[14]

-

-

Expected Yield: >90%

Staudinger Reduction and Ligation

The azide group of this compound can be reduced to a primary amine using phosphines, such as triphenylphosphine (B44618) (PPh₃), in what is known as the Staudinger reduction. The reaction proceeds through an iminophosphorane intermediate, which is then hydrolyzed to the amine and triphenylphosphine oxide.[6][7] If the iminophosphorane is trapped with an electrophile before hydrolysis, the reaction is termed a Staudinger ligation.

Staudinger reduction and ligation pathways.

-

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Water

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in THF.

-

Add triphenylphosphine (1.1 eq) to the solution at room temperature. Nitrogen gas evolution is typically observed.

-

Stir the reaction for 2-4 hours at room temperature until the azide is consumed (monitored by IR spectroscopy - disappearance of the azide stretch at ~2100 cm⁻¹, or by TLC).

-

Add water (5-10 eq) to the reaction mixture and continue stirring for another 8-12 hours to hydrolyze the iminophosphorane intermediate.

-

Remove the THF under reduced pressure.

-

The resulting residue can be purified by extraction. Acidify the aqueous residue with 1M HCl and wash with diethyl ether to remove triphenylphosphine oxide. Then, basify the aqueous layer with 1M NaOH and extract the product, ethyl 4-aminobutyrate, with dichloromethane.

-

Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to obtain the product.[16]

-

-

Expected Yield: 80-95%

Conclusion

This compound is a highly valuable and versatile chemical entity for researchers in drug development and chemical biology. Its orthogonal reactive handles, the azide and the ethyl ester, allow for a wide range of synthetic manipulations. The reliable and high-yielding protocols for its synthesis and subsequent reactions, particularly in the realm of bioconjugation via click chemistry and Staudinger ligation, underscore its importance as a key building block in the construction of complex molecular architectures. This guide provides the foundational knowledge and practical methodologies to effectively utilize this compound in a variety of research applications.

References

- 1. Ethyl 4-bromobutyrate | 2969-81-5 [chemicalbook.com]

- 2. 113435-99-7 CAS MSDS (ETHYL BUTYRATE-4,4,4-D3) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Ethyl 4-Bromobutyrate: Synthesis, Applications, and Role in Zilpaterol ELISA Development_Chemicalbook [chemicalbook.com]

- 4. Ethyl 4-bromobutyrate synthesis - chemicalbook [chemicalbook.com]

- 5. Silver nitrate - Wikipedia [en.wikipedia.org]

- 6. bmse000973 Ethyl 4-aminobutyrate at BMRB [bmrb.io]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Ethyl isobutyrate(97-62-1) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

An In-depth Technical Guide to the Mechanism of Ethyl 4-azidobutyrate in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful and versatile tool in chemical synthesis, bioconjugation, and drug development, characterized by its high efficiency, selectivity, and mild reaction conditions. At the heart of this chemical paradigm lies the azide-alkyne cycloaddition, a reaction that forms a stable triazole linkage. Ethyl 4-azidobutyrate is a valuable bifunctional linker that actively participates in these reactions. Its terminal azide (B81097) group allows for seamless "clicking" with alkyne-containing molecules, while the ethyl ester moiety provides a handle for further chemical modification or can be incorporated as part of a larger molecular design.

This technical guide provides a comprehensive overview of the mechanism of this compound in the two primary forms of click chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document details the underlying principles of these reactions, provides experimental protocols, and presents quantitative data for researchers in the field.

Core Mechanisms of this compound in Click Chemistry

This compound serves as the azide component in the 1,3-dipolar cycloaddition reaction with an alkyne. The mechanism and reaction kinetics are dictated by the nature of the alkyne and the presence or absence of a catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used form of click chemistry, lauded for its high reaction rates and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[1][2] The reaction is highly efficient, often proceeding to completion in a short time under mild, even aqueous, conditions.[3][4]

The catalytic cycle, involving a copper(I) catalyst, is initiated by the formation of a copper-acetylide intermediate from a terminal alkyne.[5] This intermediate then reacts with the azide group of this compound in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.[5][6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in vivo studies, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative.[7] This reaction proceeds without the need for a metal catalyst by utilizing a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[8]

The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction with an azide.[9] The reaction is a concerted [3+2] cycloaddition, where the azide of this compound reacts directly with the strained alkyne to form a stable triazole product. Due to the asymmetry of most strained alkynes, SPAAC often results in a mixture of regioisomers.

Quantitative Data

The reaction kinetics and yields of click chemistry reactions with this compound are dependent on the specific alkyne partner and the reaction conditions. The following tables summarize typical quantitative data for CuAAC and SPAAC reactions based on literature values for similar small molecule azides.

Table 1: Quantitative Data for CuAAC Reaction of this compound with Terminal Alkynes

| Alkyne Partner | Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Phenylacetylene | CuSO₄/Sodium Ascorbate (B8700270) | tBuOH/H₂O (1:1) | Room Temp | 1 h | 78-90 | [1] |

| Propargyl Alcohol | CuI | CH₃CN/H₂O (9:1) | Room Temp | 2 h | ~90 | [10] |

| Various terminal alkynes | CuI/DIPEA/HOAc | Various | Room Temp | 1-12 h | >95 | [3] |

Table 2: Quantitative Data for SPAAC Reaction of this compound with Strained Alkynes

| Alkyne Partner | Solvent | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| DBCO | PBS (pH 7) | 25 | 0.32–0.85 | [11] |

| DBCO | HEPES (pH 7) | 25 | 0.55–1.22 | [11] |

| BCN | Organic (co)solvents | Not specified | ~0.1 | [9] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from its corresponding bromo-precursor, ethyl 4-bromobutyrate, through a nucleophilic substitution reaction with sodium azide.

Materials:

-

Ethyl 4-bromobutyrate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Diethyl ether or Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve ethyl 4-bromobutyrate (1 equivalent) in DMF or DMSO.

-

Add sodium azide (1.2-1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 60 °C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).[12]

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Characterization: The final product should be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm its identity and purity. While specific data for this compound is not readily available in public databases, the expected shifts can be inferred from related compounds like ethyl 4-aminobutyrate.[13]

General Protocol for CuAAC Reaction

This protocol is a general guideline for the copper-catalyzed click reaction of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., 1:1 mixture of tert-butanol (B103910) and water)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

Procedure:

-

In a reaction vessel, dissolve this compound (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 1-5 mol%).

-

In another vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 5-10 mol%).

-

Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction. A color change is often observed.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed.

-

Once the reaction is complete, add water to the mixture and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting triazole product by flash column chromatography.

General Protocol for SPAAC Reaction

This protocol outlines a general procedure for the copper-free click reaction of this compound with a strained alkyne like DBCO.

Materials:

-

This compound

-

DBCO-containing molecule

-

Solvent (e.g., PBS, HEPES, or an organic solvent like acetonitrile (B52724) or DMSO)

Procedure:

-

Dissolve the DBCO-containing molecule (1 equivalent) in the chosen solvent.

-

Add a solution of this compound (1-1.5 equivalents) in the same solvent to the reaction vessel.

-

Stir the reaction mixture at the desired temperature (typically room temperature or 37 °C).[14] The reaction progress can be monitored by analytical techniques such as HPLC or by observing the disappearance of the DBCO absorbance at around 309 nm using UV-Vis spectroscopy.[14]

-

The reaction times can vary from a few hours to overnight depending on the reactant concentrations and temperature.[14]

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

Purification of the triazole product can be achieved by flash column chromatography or preparative HPLC.

Conclusion

This compound is a versatile and efficient reagent for click chemistry, enabling the facile formation of stable triazole linkages through both copper-catalyzed and strain-promoted pathways. The choice between CuAAC and SPAAC depends on the specific application, with CuAAC offering faster kinetics and high regioselectivity, while SPAAC provides a bioorthogonal approach suitable for in vivo and other sensitive systems. This guide provides the fundamental mechanisms, quantitative data, and experimental protocols to aid researchers in successfully employing this compound in their synthetic and bioconjugation strategies. Further optimization of the reaction conditions may be necessary for specific substrates and applications to achieve the desired outcomes.

References

- 1. scielo.br [scielo.br]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ethyl 4-bromobutyrate | Alkylating Reagent | RUO [benchchem.com]

- 7. glenresearch.com [glenresearch.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bmse000973 Ethyl 4-aminobutyrate at BMRB [bmrb.io]

- 14. benchchem.com [benchchem.com]

A Technical Guide to Surface Modification Using Ethyl 4-azidobutyrate: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the fundamental principles and experimental methodologies for utilizing Ethyl 4-azidobutyrate in surface modification applications. The document provides a comprehensive overview of its synthesis, activation, and conjugation via "click chemistry," alongside detailed experimental protocols and quantitative data to guide researchers in drug development and biomaterial science.

Core Principles of this compound in Surface Functionalization

This compound is a bifunctional linker molecule increasingly employed in the surface modification of a wide range of materials. Its utility stems from the presence of two key functional groups: a terminal azide (B81097) group (-N₃) and an ethyl ester (-COOCH₂CH₃). The azide group serves as a versatile handle for covalent attachment through highly efficient and specific bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] The ethyl ester provides a secondary functional site that can be hydrolyzed to a carboxylic acid for further chemical transformations.

The primary advantage of using this compound lies in the chemoselectivity of the azide-alkyne reaction. This reaction is exceptionally specific, proceeding with high yield under mild, often aqueous, conditions and tolerating a wide variety of other functional groups.[2] This makes it an ideal tool for the immobilization of sensitive biomolecules, such as peptides, proteins, and nucleic acids, onto surfaces without compromising their activity.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction using its bromo-analogue, Ethyl 4-bromobutyrate, and an azide salt. A reliable and efficient method for the synthesis of the precursor, Ethyl 4-bromobutyrate, starts from γ-butyrolactone.

Experimental Protocol: Synthesis of Ethyl 4-bromobutyrate from γ-Butyrolactone

This one-step method provides a high-yield route to Ethyl 4-bromobutyrate.[3][4]

Materials:

-

γ-Butyrolactone

-

Dry hydrogen bromide (HBr) gas

-

Absolute ethanol (B145695)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-necked flask

-

Stirring apparatus

-

Gas inlet tube

-

Water bath

-

Separatory funnel

Procedure:

-

Add γ-butyrolactone to a three-necked flask equipped with a stirrer and a gas inlet tube, placed in a water bath to control the temperature at 20 ± 5 °C.[4]

-

Slowly bubble dry hydrogen bromide gas into the stirred γ-butyrolactone. A molar ratio of approximately 1.2:1 (HBr:γ-butyrolactone) is recommended for optimal results.[3]

-

After the addition of HBr is complete, raise the temperature to 40 ± 5 °C and continue stirring for 1 ± 0.5 hours.[4]

-

Add absolute ethanol to the reaction mixture, with a molar ratio of approximately 1.06:1 (ethanol:γ-butyrolactone), and continue to stir at 40 ± 5 °C until the reaction is complete.[3][4]

-

After completion, wash the reaction mixture with deionized water.[4]

-

Neutralize the organic phase by washing with a saturated sodium bicarbonate solution until the pH of the aqueous layer is 7.0.[4]

-

Separate the organic layer and wash it again with deionized water.[4]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain Ethyl 4-bromobutyrate.[4]

This method has been reported to achieve yields of over 93% with a purity of over 98%.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 4-bromobutyrate

-

Sodium azide (NaN₃)

-

Acetone

-

Water

-

Dichloromethane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Ethyl 4-bromobutyrate in an acetone-water mixture (e.g., 3:1 v/v).

-

Add sodium azide in a molar excess (e.g., 1.5 to 2 equivalents).

-

Stir the reaction mixture at room temperature for several hours (e.g., 8 hours) or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, extract the mixture with dichloromethane.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Surface Modification Workflow

The process of modifying a surface with this compound typically involves three main stages: surface preparation and activation, attachment of the azide-linker, and the "click" reaction with an alkyne-functionalized molecule of interest.

Step 1: Surface Preparation and Activation

The initial step involves cleaning and activating the substrate to introduce suitable functional groups for attaching the azide linker. The choice of method depends on the substrate material.

For Silicon/Glass Surfaces:

-

Piranha solution: A 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂ can be used to hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment).

-

Oxygen plasma treatment: This method also effectively generates hydroxyl groups on the surface.

For Gold Surfaces:

-

Gold surfaces are typically modified using self-assembled monolayers (SAMs) of thiols. To introduce an azide, an azide-terminated alkanethiol can be used directly.

For Polymeric Surfaces:

-

Plasma treatment: Oxygen or ammonia (B1221849) plasma can introduce hydroxyl or amine groups, respectively.

-

Wet chemical methods: Treatment with potassium hydroxide (B78521) can be used for mild oxidation.

Step 2: Attachment of the Azide Linker

For surfaces with hydroxyl or amine groups, a derivative of this compound is often used. For instance, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then activated (e.g., as an N-hydroxysuccinimide (NHS) ester) to react with surface amine groups.

Experimental Protocol: Amination and Azide Linker Attachment (Adapted from AFM tip functionalization)

This protocol is a representative example for attaching an azide-functionalized linker to an aminated surface.

Materials:

-

Aminated substrate

-

Azide-PEG-NHS ester (as a model for an activated this compound derivative)

-

Triethylamine

-

Reaction chamber (e.g., a small Teflon block with a well)

-

Nitrogen gas

Procedure:

-

Place the aminated substrate in the reaction chamber.

-

Dissolve the Azide-PEG-NHS ester in chloroform and add triethylamine.

-

Immediately add the solution to the reaction chamber, ensuring the substrate is fully immersed.

-

Incubate for 2 hours at room temperature.

-

Wash the substrate thoroughly with chloroform (e.g., 3 x 10 minutes).

-

Dry the substrate under a stream of nitrogen.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the "click" reaction step where an alkyne-functionalized molecule of interest is covalently attached to the azide-functionalized surface.

Experimental Protocol: CuAAC on an Azide-Functionalized Surface

Materials:

-

Azide-functionalized substrate

-

Alkyne-functionalized molecule of interest

-

Tris buffer (e.g., 500 mM, pH 8.5)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) solution (e.g., 1 M in water, freshly prepared)

-

Co-catalyst (optional, e.g., a copper-coordinating ligand)

-

Reaction chamber

Procedure:

-

Prepare the "click" reaction mixture in the reaction chamber. A typical mixture might include Tris buffer, DMSO, the alkyne-functionalized molecule, CuSO₄, and a co-catalyst.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can oxidize the Cu(I) catalyst.

-

Add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.

-

Immerse the azide-functionalized substrate in the reaction mixture.

-

Incubate the reaction for a sufficient time (e.g., 1-17 hours) at room temperature, protected from oxygen.

-

After the reaction, thoroughly wash the substrate with a suitable buffer (e.g., PBS) and deionized water to remove unreacted components.

Quantitative Data and Surface Characterization

The success of each step in the surface modification process should be verified using appropriate analytical techniques. The following tables summarize typical quantitative data obtained from such analyses.

Surface Coverage Data

| Surface Type | Attached Molecule | Surface Coverage (molecules/cm²) | Analytical Technique |

| Azide-terminated SAM on Gold | Ferrocene (via CuAAC) | 7.78 x 10¹³ | Electrochemistry (Cyclic Voltammetry)[5] |

| Graphitic Carbon | Azide | ~2 x 10¹³ | X-ray Photoelectron Spectroscopy (XPS) |

| Graphitic Carbon | Triazole (after CuAAC) | ~2 x 10¹³ | X-ray Photoelectron Spectroscopy (XPS) |

Surface Characterization Data

| Characterization Technique | Purpose | Expected Results for Azide Functionalization |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental and chemical state analysis of the surface. | Appearance of a nitrogen (N1s) signal. The N1s spectrum for an azide group typically shows two peaks: one at a higher binding energy (~405.6 eV) corresponding to the central, positively charged nitrogen atom, and another at a lower binding energy (~402.1 eV) for the two terminal nitrogen atoms, with an approximate area ratio of 1:2.[6] A peak around 400.5 eV can indicate the presence of amine or amide groups from the linking chemistry.[6] |

| Water Contact Angle (WCA) | Assessment of surface wettability and hydrophobicity. | The introduction of an organic linker like this compound on a hydrophilic surface (e.g., clean glass or silicon) will typically increase the water contact angle, indicating a more hydrophobic surface.[7][8] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups on the surface. | Appearance of a characteristic azide stretching vibration peak around 2100 cm⁻¹. |

| Ellipsometry | Measurement of the thickness of the deposited molecular layer. | An increase in film thickness consistent with the formation of a monolayer of the azide linker. |

Applications in Drug Development and Biomaterial Science

The robust and versatile nature of surface modification using this compound and click chemistry opens up numerous possibilities in the life sciences:

-

Drug Delivery: Functionalization of nanoparticles or other drug carriers with targeting ligands (e.g., antibodies, peptides) to enhance specificity and efficacy.

-

Biosensors: Immobilization of capture probes (e.g., DNA, antibodies) onto sensor surfaces for the detection of specific analytes.

-

Tissue Engineering: Modification of scaffold surfaces with cell-adhesive peptides or growth factors to promote cell attachment, proliferation, and differentiation.

-

Antifouling Surfaces: Grafting of polymers like polyethylene (B3416737) glycol (PEG) to surfaces to prevent non-specific protein adsorption and biofouling.[9]

By providing a reliable method for the covalent attachment of a wide range of molecules, the principles and protocols outlined in this guide offer a powerful toolkit for researchers and professionals in the development of advanced biomaterials and therapeutics.

References

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ethyl 4-Bromobutyrate: Synthesis, Applications, and Role in Zilpaterol ELISA Development_Chemicalbook [chemicalbook.com]

- 4. Ethyl 4-bromobutyrate synthesis - chemicalbook [chemicalbook.com]

- 5. “Clicking” Functionality onto Electrode Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with Ethyl 4-azidobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-azidobutyrate is a versatile chemical probe for the introduction of azide (B81097) functionalities onto proteins. The azide group serves as a bioorthogonal handle, allowing for the subsequent attachment of reporter molecules, such as fluorophores or biotin, via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). This two-step labeling strategy offers high specificity and efficiency for various applications, including protein tracking, visualization, and interaction studies. This document provides a detailed protocol for the activation of this compound and subsequent labeling of proteins.

The overall workflow involves the conversion of this compound to its N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., lysine (B10760008) residues) on the surface of a target protein. The resulting azide-labeled protein can be purified and used in a variety of downstream applications.

Key Experimental Protocols

Protocol 1: Synthesis of N-succinimidyl 4-azidobutyrate (NHS-azide)

This protocol describes the conversion of 4-azidobutyric acid (which can be obtained by hydrolysis of this compound) to its amine-reactive N-hydroxysuccinimide (NHS) ester. This activated form is necessary for efficient protein labeling. The procedure is adapted from established methods for NHS ester synthesis.[1]

Materials:

-

4-azidobutyric acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 4-azidobutyric acid and N-Hydroxysuccinimide in anhydrous DCM or THF.

-

Add DCC to the solution at 0°C with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield N-succinimidyl 4-azidobutyrate as a white solid.

-

Confirm the product identity and purity by NMR and mass spectrometry.

Protocol 2: Protein Labeling with NHS-azide

This protocol details the labeling of a target protein with the synthesized N-succinimidyl 4-azidobutyrate (NHS-azide), targeting primary amines such as lysine residues.[1][2]

Materials:

-

Purified protein of interest

-

N-succinimidyl 4-azidobutyrate (NHS-azide)

-

Amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column or dialysis equipment

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Protein Solution:

-

Dissolve or dialyze the purified protein into the amine-free labeling buffer.

-

Adjust the protein concentration to 1-5 mg/mL.[1]

-

-

Prepare NHS-azide Stock Solution:

-

Dissolve N-succinimidyl 4-azidobutyrate in anhydrous DMF or DMSO to a final concentration of 10-50 mM.[1]

-

Prepare this solution fresh before each use.

-

-

Labeling Reaction:

-

Add the NHS-azide stock solution to the protein solution to achieve the desired molar excess of the labeling reagent. A 10 to 20-fold molar excess is a good starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.[1]

-

-

Quench Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-azide.

-

Incubate for 15-30 minutes at room temperature.[1]

-

-

Purification:

-

Remove the excess, unreacted NHS-azide and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).[1]

-

Protocol 3: Downstream Click Chemistry Reaction

The azide-labeled protein can be subsequently conjugated to an alkyne-containing molecule (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4]

Materials:

-

Azide-labeled protein

-

Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Desalting columns or dialysis equipment

Procedure:

-

Prepare Click Chemistry Reagents:

-

Prepare a 10 mM stock solution of the alkyne-functionalized reporter molecule in DMSO or water.

-

Prepare fresh stock solutions of CuSO₄ (50 mM in water), sodium ascorbate (500 mM in water), and THPTA or TBTA (50 mM in DMSO or water).

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-reporter, CuSO₄, and THPTA/TBTA.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 500-1000 µM.[3]

-

Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light if using a fluorescent reporter.[3]

-

-

Purification of the Labeled Protein:

-

Remove the excess click chemistry reagents and the unreacted alkyne-reporter using a desalting column or dialysis.[3]

-

Quantitative Data Summary

The efficiency of protein labeling can be assessed by various methods, including mass spectrometry to determine the degree of labeling (DOL). The DOL represents the average number of azide molecules conjugated to each protein.

| Protein | Labeling Reagent | Molar Excess of Reagent | Degree of Labeling (DOL) | Reference |

| Apomyoglobin (17 kDa) | N₃-NHS | 15x | ~5 N₃ per protein | [5] |

| Antibody (150 kDa) | N₃-NHS | 17x | 7 N₃ per protein | [5] |

| Antibody (150 kDa) | N₃-NHS | 34x | 15 N₃ per protein | [5] |

| Antibody (150 kDa) | N₃-NHS | 51x | 24 N₃ per protein | [5] |

Note: The data presented is for a similar azide-NHS ester and serves as a representative example. The optimal molar excess and resulting DOL should be empirically determined for each specific protein and application.

Visualizations

Caption: Workflow for protein labeling with this compound.

Caption: Example signaling pathway for context of protein labeling applications.

References

Application Notes: Ethyl 4-azidobutyrate for CuAAC Bioconjugation

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in bioconjugation for drug development, diagnostics, and fundamental research.[3][4] Ethyl 4-azidobutyrate is a versatile reagent featuring a terminal azide (B81097) group that can readily participate in CuAAC reactions with alkyne-modified biomolecules, such as proteins, nucleic acids, and carbohydrates, to form stable triazole linkages.[5] Its small size and simple structure provide a straightforward means of introducing a reactive handle for subsequent conjugation of reporter molecules, drugs, or other functionalities.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively published, its properties can be estimated based on its structure and comparison to similar molecules like ethyl butyrate (B1204436) and ethyl 4-bromobutyrate.[4][6][7][8]

| Property | Estimated Value | Notes |

| Molecular Formula | C6H11N3O2 | |

| Molecular Weight | 157.17 g/mol | |

| Appearance | Colorless to pale yellow liquid | Based on similar short-chain esters. |

| Boiling Point | ~180-200 °C | Estimated to be higher than ethyl butyrate (121 °C) and ethyl 4-bromobutyrate (80-82 °C/10 mmHg) due to the polar azide group. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, ethanol, ethyl acetate). Limited solubility in water. | The ester and alkyl chain contribute to organic solubility, while the azide offers some polarity. |

| Stability | Stable under standard laboratory conditions. Azides can be sensitive to heat, shock, and strong reducing agents. | Store in a cool, dark place. Avoid contact with strong acids and bases. |

Synthesis of this compound

This compound can be synthesized from the commercially available ethyl 4-bromobutyrate through a nucleophilic substitution reaction with sodium azide.[9][10]

Reaction Scheme:

A general laboratory-scale synthesis protocol is provided in the experimental protocols section. The reaction typically proceeds with high yield.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from ethyl 4-bromobutyrate.

Materials:

-

Ethyl 4-bromobutyrate

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve ethyl 4-bromobutyrate (1 equivalent) in anhydrous DMF.

-

Add sodium azide (1.5 - 2 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and dilute with dichloromethane.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by vacuum distillation if necessary.

Protocol 2: CuAAC Bioconjugation of an Alkyne-Modified Protein with this compound

This protocol provides a general procedure for the bioconjugation of an alkyne-modified protein with this compound. The concentrations and reaction times may require optimization for specific proteins and applications.[1][11][12]

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

-

Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)

-

Microcentrifuge tubes or other suitable reaction vessels

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

-

Alkyne-modified protein solution (to a final concentration of 10-100 µM).

-

This compound (from a stock solution in DMSO or DMF) to a final concentration of 2-10 fold molar excess over the protein.

-

Aminoguanidine hydrochloride to a final concentration of 5 mM.[1]

-

-

Catalyst Premix: In a separate tube, prepare a premix of CuSO4 and THPTA. For a typical reaction, a 1:5 molar ratio of Cu:THPTA is used.[1][13] For example, mix equal volumes of 20 mM CuSO4 and 50 mM THPTA. Let this solution stand for a few minutes.

-

Initiation of Reaction: Add the CuSO4/THPTA premix to the reaction mixture to a final copper concentration of 50-250 µM.[11]

-

Add freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.[1]

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4 °C overnight for sensitive proteins.

-

Purification: After the incubation period, remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

-

Analysis: The resulting protein conjugate can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for CuAAC bioconjugation reactions. Note that specific values can vary depending on the biomolecule and reaction conditions.

| Parameter | Typical Range | Reference |

| Protein Concentration | 10 - 100 µM | [1] |

| Azide:Alkyne Molar Ratio | 2:1 to 10:1 | [12] |

| Copper (CuSO4) Concentration | 50 - 250 µM | [11] |

| Ligand (THPTA) Concentration | 250 - 1250 µM (5x Copper) | [1] |

| Reducing Agent (Sodium Ascorbate) Concentration | 1 - 5 mM | [1] |

| Reaction Time | 1 - 4 hours at room temperature | [3] |

| Reaction Yield | >90% (near-quantitative) | [11][14] |

Visualizations

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-溴丁酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl isobutyrate | C6H12O2 | CID 7342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ethyl butyrate | C6H12O2 | CID 7762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 4-bromobutyrate synthesis - chemicalbook [chemicalbook.com]

- 10. Ethyl 4-bromobutyrate | Alkylating Reagent | RUO [benchchem.com]

- 11. scispace.com [scispace.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. jenabioscience.com [jenabioscience.com]

- 14. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: Ethyl 4-azidobutyrate in RNA-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 4-azidobutyrate as a versatile chemical tool for investigating RNA-protein interactions. The protocols detailed below outline its conversion into a heterobifunctional crosslinker and its subsequent application in photo-crosslinking experiments.

Introduction

This compound is a chemical compound featuring a terminal azide (B81097) group and an ethyl ester functional group connected by a three-carbon linker.[1][2] While not a direct RNA-protein crosslinker in its native form, its chemical handles allow for its conversion into a powerful tool for covalently trapping interacting RNA-protein complexes. The azide group can be photo-activated by UV light to form a highly reactive nitrene, which can then form covalent bonds with nearby molecules, including RNA.[3][4] The ethyl ester can be hydrolyzed to a carboxylic acid, providing a reactive site for conjugation to proteins. This strategy is analogous to the use of other heterobifunctional crosslinkers in RNA-protein interaction studies.[5][6][7]

The following sections describe the synthesis of a protein-reactive crosslinker from this compound and its application in identifying RNA-protein interactions.

Application Note 1: Synthesis of a Heterobifunctional Crosslinker from this compound

To be used as a tool to study RNA-protein interactions, this compound is first converted into a protein-reactive heterobifunctional crosslinker. This is achieved through a two-step process:

-

Hydrolysis: The ethyl ester of this compound is hydrolyzed to yield 4-azidobutyric acid. This reaction is typically carried out under basic conditions.

-

Activation: The resulting carboxylic acid is then activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester. This creates a reactive group that can readily form stable amide bonds with primary amines, such as the lysine (B10760008) residues on the surface of a protein.

The resulting molecule, N-succinimidyl 4-azidobutyrate, is a heterobifunctional crosslinker with a protein-reactive NHS ester and a photo-activatable azide group.

Caption: Synthesis of a heterobifunctional crosslinker.

Application Note 2: Photo-Crosslinking of RNA-Protein Complexes

Once the protein of interest is labeled with the N-succinimidyl 4-azidobutyrate crosslinker, it can be used to identify interacting RNA molecules. The general workflow is as follows:

-

Incubation: The labeled protein is incubated with a sample containing potential RNA binding partners (e.g., cell lysate, purified RNA).

-

UV Irradiation: The mixture is irradiated with UV light (typically around 254-365 nm) to activate the azide group.[4] The photo-activated nitrene then reacts with nearby molecules, forming a covalent crosslink between the protein and the interacting RNA.

-

Analysis: The crosslinked RNA-protein complexes are then isolated and analyzed to identify the RNA molecules that were bound to the protein.

This approach allows for the "freezing" of transient or weak RNA-protein interactions for subsequent analysis.

Experimental Protocols

Protocol 1: Synthesis of N-succinimidyl 4-azidobutyrate

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

N-Hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Hydrolysis: a. Dissolve this compound in a 1:1 mixture of ethanol (B145695) and water. b. Add 1.2 equivalents of NaOH and stir the reaction at room temperature overnight. c. Monitor the reaction by thin-layer chromatography (TLC). d. Once the reaction is complete, neutralize with 1M HCl. e. Extract the aqueous layer with ethyl acetate. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-azidobutyric acid.

-

Activation: a. Dissolve the 4-azidobutyric acid in anhydrous DCM. b. Add 1.2 equivalents of NHS and 1.2 equivalents of EDC. c. Stir the reaction at room temperature for 4-6 hours. d. Monitor the reaction by TLC. e. Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and then with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain N-succinimidyl 4-azidobutyrate.

Protocol 2: Crosslinking and Analysis of RNA-Protein Interactions

Materials:

-

Purified protein of interest

-

N-succinimidyl 4-azidobutyrate (from Protocol 1)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysate or purified RNA sample

-

UV lamp (e.g., 365 nm)[4]

-

RNase inhibitor

-

DNase I

-

Proteinase K

-

SDS-PAGE and Western blotting reagents

-

RNA extraction kit

-

RT-qPCR or RNA sequencing reagents

Procedure:

-

Protein Labeling: a. Dissolve the purified protein of interest in PBS. b. Prepare a stock solution of N-succinimidyl 4-azidobutyrate in DMSO. c. Add a 10-20 fold molar excess of the crosslinker to the protein solution. d. Incubate the reaction for 1-2 hours at room temperature. e. Remove the excess, unreacted crosslinker by dialysis or size-exclusion chromatography.

-

Crosslinking: a. Add the labeled protein to the cell lysate or RNA sample containing RNase inhibitor. b. Incubate for 30-60 minutes at 4°C to allow for complex formation. c. Transfer the sample to a petri dish on ice and irradiate with a UV lamp for 15-30 minutes.

-

Immunoprecipitation and Analysis: a. Add an antibody specific to the protein of interest to the crosslinked sample. b. Perform immunoprecipitation to isolate the protein and any crosslinked RNA. c. Wash the immunoprecipitated complex to remove non-specific binders. d. Treat the sample with DNase I to remove any contaminating DNA. e. To confirm crosslinking, a portion of the sample can be analyzed by SDS-PAGE and Western blotting. A shift in the molecular weight of the protein will indicate successful crosslinking to RNA. f. To identify the crosslinked RNA, treat the remaining sample with Proteinase K to digest the protein. g. Extract the RNA using a standard RNA extraction kit. h. Identify the RNA by RT-qPCR (for known targets) or by RNA sequencing (for unknown targets).

Caption: Workflow for RNA-protein crosslinking.

Data Presentation

Table 1: Hypothetical Crosslinking Efficiency

| Protein Concentration (µM) | Crosslinker:Protein Ratio | UV Exposure Time (min) | Crosslinking Efficiency (%) |

| 1 | 10:1 | 15 | 15 |

| 1 | 20:1 | 15 | 25 |

| 1 | 20:1 | 30 | 40 |

| 5 | 20:1 | 30 | 55 |

Table 2: Hypothetical RT-qPCR Results for Identified RNA

| Gene Name | Fold Enrichment (vs. IgG control) | p-value |

| RNA_A | 50.2 | <0.001 |

| RNA_B | 2.1 | 0.045 |

| RNA_C | 1.2 | 0.350 |

Conclusion

This compound serves as a valuable precursor for the synthesis of a heterobifunctional crosslinker for the study of RNA-protein interactions. The protocols provided herein offer a framework for its application in covalently capturing and subsequently identifying RNA binding partners of a protein of interest. This methodology can be a powerful tool for researchers in basic science and drug development to elucidate the complex networks of RNA-protein interactions that govern cellular processes.

References

- 1. This compound, 51453-79-3 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Synthesis of a new reagent, ethyl 4-azidobenzoylaminoacetimidate, and its use for RNA-protein cross-linking within Escherichia coli ribosomal 30-S subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a 16-S RNA fragment crosslinked to protein S1 within Escherichia coli ribosomal 30-S subunits by the use of a crosslinking reagent: ethyl 4-azidobenzoylaminoacetimidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photoactivated heterobifunctional cross-linking reagents which demonstrate the aggregation state of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Site-Specific Modification of Antibodies with Ethyl 4-azidobutyrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the site-specific modification of antibodies using an azide-functionalized linker, with a focus on leveraging bioorthogonal chemistry for the precise attachment of payloads. While direct protocols for Ethyl 4-azidobutyrate are not explicitly detailed in the literature, this document outlines a robust, two-step enzymatic and chemical approach that is widely applicable for introducing azide (B81097) functionalities for subsequent conjugation. The protocols are based on established methods of glycan remodeling and click chemistry.[1]

Introduction

Site-specific antibody modification is crucial for the development of next-generation antibody-drug conjugates (ADCs) and other functionalized antibody-based therapeutics.[2] Traditional conjugation methods that target abundant amino acid residues like lysine (B10760008) result in heterogeneous products with variable drug-to-antibody ratios (DAR) and unpredictable pharmacological properties.[2][3] By controlling the exact location and number of conjugated payloads, site-specific methods yield homogenous ADCs with improved stability, efficacy, and safety profiles.[][5]

This document details a strategy for introducing an azide group onto an antibody in a site-specific manner, which can then be conjugated to a payload of interest using click chemistry. This approach involves the enzymatic modification of the conserved N-glycans in the Fc region of the antibody, ensuring that the modification does not interfere with the antigen-binding site.[1][6] The azide group, once installed, serves as a bioorthogonal handle for reaction with an alkyne-functionalized molecule, such as a cytotoxic drug, a fluorescent dye, or a chelating agent. This compound is a representative short-chain azide-containing linker.[7][8] The principles outlined here are applicable to linkers with similar reactive groups.

Workflow Overview

The overall workflow for the site-specific modification of an antibody with an azide linker and subsequent payload conjugation can be visualized as a three-stage process: Enzymatic Remodeling, Azide Installation, and Payload Conjugation via Click Chemistry.

Caption: Workflow for site-specific antibody modification.

Experimental Protocols

The following protocols provide a detailed methodology for the site-specific introduction of an azide handle onto an antibody and its subsequent conjugation to a payload.

Materials and Reagents:

-

Monoclonal Antibody (e.g., Human IgG1) in a suitable buffer (e.g., PBS, pH 7.4)

-

PNGase F

-

Microbial Transglutaminase (MTGase)

-

Amine-functionalized azide linker (e.g., Amino-PEGn-Azide)

-

Alkyne-functionalized payload (e.g., DBCO-MMAE, DBCO-Fluorophore)

-

Reaction buffers (e.g., Tris, PBS)

-

Purification system (e.g., Protein A chromatography, Size Exclusion Chromatography)

-

Analytical instruments (e.g., SDS-PAGE, Mass Spectrometry, HPLC)

Protocol 1: Enzymatic Deglycosylation of the Antibody

This protocol removes the native N-glycans from the Fc region of the antibody, exposing the Gln295 residue for subsequent modification.[6]

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in a suitable reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

-

Add PNGase F to the antibody solution. A typical enzyme-to-antibody ratio is 1:100 (w/w).

-

Incubate the reaction mixture at 37°C for 12-24 hours with gentle agitation.

-

Monitor the completion of the deglycosylation by SDS-PAGE, observing a shift in the molecular weight of the heavy chain.

-

Purify the deglycosylated antibody using Protein A affinity chromatography to remove the enzyme and cleaved glycans.

-

Buffer exchange the purified antibody into the buffer required for the next step (e.g., 50 mM Tris, pH 8.0).

Protocol 2: Site-Specific Installation of the Azide Linker

This protocol utilizes microbial transglutaminase (MTGase) to covalently attach an amine-functionalized azide linker to the exposed Gln295 residue.[6]

-

Prepare a stock solution of the amine-functionalized azide linker in a suitable solvent (e.g., DMSO or water).

-

Add the azide linker to the deglycosylated antibody solution at a molar excess (e.g., 20-50 fold excess).

-

Add MTGase to the reaction mixture. A typical enzyme-to-antibody ratio is 1:50 (w/w).

-

Incubate the reaction at 37°C for 4-12 hours with gentle agitation.

-

Quench the reaction by adding a suitable inhibitor or by proceeding directly to purification.

-

Purify the azide-functionalized antibody using Size Exclusion Chromatography (SEC) to remove excess linker and enzyme.

-

Characterize the product by mass spectrometry to confirm the addition of the azide linker and determine the labeling efficiency.

Protocol 3: Payload Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol conjugates an alkyne-functionalized payload to the azide-functionalized antibody via a copper-free click chemistry reaction.[9][10]

-

Prepare a stock solution of the alkyne-functionalized payload (e.g., DBCO-drug) in a compatible solvent (e.g., DMSO).

-

Add the alkyne-payload to the azide-functionalized antibody solution at a slight molar excess (e.g., 2-5 fold excess).

-

Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction can be monitored by HPLC or mass spectrometry.

-

Once the reaction is complete, purify the final antibody-payload conjugate using SEC to remove any unreacted payload.

-

Characterize the final conjugate for purity, drug-to-antibody ratio (DAR), and aggregation using methods such as HPLC, mass spectrometry, and SDS-PAGE.

Quantitative Data Summary

The efficiency of each step is critical for the overall yield and quality of the final conjugate. The following table summarizes typical quantitative data for the described protocols.

| Parameter | Typical Value | Method of Determination | Reference |